2-(5-fluoro-2-methoxyphenyl)quinoline
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c1-19-16-9-7-12(17)10-13(16)15-8-6-11-4-2-3-5-14(11)18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARATFCADXBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-2-methoxyphenyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions and the use of organometallic compounds. These methods are designed to be efficient and cost-effective, with a focus on high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-2-methoxyphenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-fluoro-2-methoxyphenyl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Used in the development of materials for liquid crystals and as components in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The incorporation of the fluorine atom enhances its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of quinoline derivatives analogous to 2-(5-fluoro-2-methoxyphenyl)quinoline:
| Compound Name | Substituents | Key Properties/Activities | Reference |
|---|---|---|---|
| This compound | Quinoline-2-phenyl with 5-F, 2-OMe | Hypothesized: Enhanced solubility (OMe) and bioactivity (F) | N/A |
| 5-Chloro-7-(2-fluorophenyl)-8-isopropoxyquinoline | Quinoline-7-(2-F-phenyl), 5-Cl, 8-OiPr | Antimicrobial, antiviral; bulky OiPr enhances stability | |
| 5-Chloro-7-(2-methoxyphenyl)-8-isopropoxyquinoline | Quinoline-7-(2-OMe-phenyl), 5-Cl, 8-OiPr | Improved binding affinity due to OMe; potential anticancer activity | |
| 4-Chloro-6-fluoro-2-methoxyquinoline | Quinoline-4-Cl, 6-F, 2-OMe | Unique substitution pattern enhances chemical reactivity and antimicrobial properties | |
| 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid | Quinoline-8-Cl, 5-OMe, 2-phenyl, 4-COOH | Carboxylic acid group enables metal chelation; antibacterial applications | |
| 5,7-Difluoro-2-methylquinoline | Quinoline-5,7-F, 2-Me | Dual fluorine substitution improves antimicrobial potency |
Key Observations :
- Fluorine Substitution: Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example, 5,7-difluoro-2-methylquinoline shows stronger antimicrobial activity than mono-fluorinated analogs .
- Methoxy Group: The methoxy group (OMe) improves solubility and modulates electronic effects. In 4-chloro-6-fluoro-2-methoxyquinoline, the OMe at position 2 balances the electron-withdrawing effects of Cl and F, enhancing reactivity .
- Bulky Substituents: Compounds like 5-chloro-7-(2-methoxyphenyl)-8-isopropoxyquinoline incorporate bulky isopropoxy (OiPr) groups, which improve thermal stability and prolong biological half-life .
Unique Features of this compound
- Positional Specificity : The fluorine at position 5 of the phenyl ring may reduce steric hindrance compared to ortho-substituted analogs, facilitating binding to enzymes or receptors.
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methods :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
- Error analysis : Calculate 95% confidence intervals for IC₅₀ values from triplicate experiments .
- Synergy scoring : Apply Chou-Talalay or Bliss independence models for combination therapy studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
